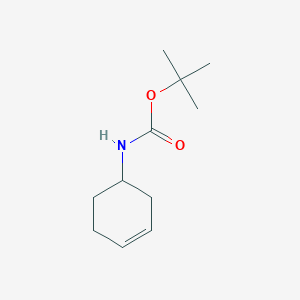

tert-Butyl cyclohex-3-en-1-ylcarbamate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl N-cyclohex-3-en-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBIWNJTHWLIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453836 | |

| Record name | tert-Butyl cyclohex-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135262-85-0 | |

| Record name | tert-Butyl cyclohex-3-en-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl cyclohex-3-enylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl cyclohex-3-en-1-ylcarbamate is a valuable bifunctional molecule utilized in organic synthesis, particularly within the pharmaceutical industry. Its structure incorporates a versatile cyclohexene ring and a Boc-protected amine, rendering it a key building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug development, supported by relevant data and visualizations.

Molecular Structure and Properties

This compound, with the IUPAC name tert-butyl N-cyclohex-3-en-1-ylcarbamate, is a carbamate derivative with the molecular formula C₁₁H₁₉NO₂.[1] Its molecular weight is 197.27 g/mol .[1] The structure features a cyclohexene ring, providing a site for various chemical transformations, and a tert-butyloxycarbonyl (Boc) protecting group on the amine functionality, allowing for controlled synthetic manipulations.

Key Structural Features:

-

Cyclohexene Ring: The double bond in the six-membered ring can undergo a variety of reactions, including hydrogenation, epoxidation, and dihydroxylation, enabling the introduction of diverse functionalities.

-

Carbamate Group: The Boc-protected amine is stable under many reaction conditions but can be readily deprotected under acidic conditions to liberate the free amine for subsequent coupling reactions.

A 2D representation of the molecular structure is provided below.

Figure 1: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₂ | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate | [1] |

| SMILES | CC(C)(C)OC(=O)NC1CCC=CC1 | [1] |

| InChIKey | IRBIWNJTHWLIMD-UHFFFAOYSA-N | [1] |

Spectroscopic Data Analysis (Comparative)

¹H NMR Spectroscopy (Predicted):

-

δ 5.5-5.7 ppm (m, 2H): Olefinic protons of the cyclohexene ring.

-

δ 4.5-4.8 ppm (br s, 1H): NH proton of the carbamate.

-

δ 3.4-3.6 ppm (m, 1H): CH proton attached to the nitrogen.

-

δ 1.8-2.2 ppm (m, 6H): Allylic and other cyclohexene ring protons.

-

δ 1.45 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted):

-

δ 155-156 ppm: Carbonyl carbon of the carbamate.

-

δ 125-128 ppm: Olefinic carbons of the cyclohexene ring.

-

δ 79-80 ppm: Quaternary carbon of the tert-butyl group.

-

δ 45-50 ppm: CH carbon attached to the nitrogen.

-

δ 25-35 ppm: Aliphatic carbons of the cyclohexene ring.

-

δ 28.5 ppm: Methyl carbons of the tert-butyl group.

FTIR Spectroscopy (Predicted):

-

3300-3400 cm⁻¹ (N-H stretch): Amine C-H stretch.

-

2900-3000 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.

-

1680-1700 cm⁻¹ (C=O stretch): Carbonyl of the carbamate.

-

1510-1540 cm⁻¹ (N-H bend): Amine N-H bending.

-

1160-1250 cm⁻¹ (C-O stretch): Carbamate C-O stretching.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the Curtius rearrangement of cyclohex-3-ene carboxylic acid.[2] This one-pot reaction provides a direct route to the desired carbamate.

Experimental Protocol: Curtius Rearrangement

This protocol is adapted from the general procedure for the synthesis of N-Boc protected amines from carboxylic acids.[2]

Materials:

-

Cyclohex-3-ene carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq).

-

To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

-

After the addition is complete, add tert-butanol (2.0 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Figure 2: Synthesis workflow for this compound.

Applications in Drug Development

The Boc-protected amine and the reactive cyclohexene moiety make this compound a valuable intermediate in the synthesis of pharmaceutical compounds.

Intermediate in the Synthesis of Edoxaban

A significant application of a derivative of this compound is in the synthesis of Edoxaban , an oral anticoagulant that acts as a direct factor Xa inhibitor. While the exact structure of the intermediate may vary slightly in patented industrial syntheses, the core cyclohexylamine scaffold protected with a Boc group is a key component. The synthesis of Edoxaban involves the coupling of a complex diamine-containing cyclohexane derivative with other fragments. The Boc-protected amine allows for selective reactions at other positions of the molecule before its removal to enable the final coupling steps.

The general role of such a building block in a multi-step synthesis is to introduce a functionalized cyclohexane ring in a controlled manner. The workflow below illustrates a conceptual pathway where a functionalized Boc-protected cyclohexylamine is a key intermediate.

Figure 3: Conceptual pathway for the use of a Boc-protected cyclohexylamine in drug synthesis.

Conclusion

This compound is a strategically important building block in organic synthesis, offering a combination of a modifiable cyclohexene core and a protected amine functionality. Its synthesis via the Curtius rearrangement is a well-established and efficient method. The utility of this and structurally related compounds as key intermediates in the synthesis of complex pharmaceuticals, such as the anticoagulant Edoxaban, highlights its significance for researchers and professionals in the field of drug development. The ability to selectively functionalize the cyclohexene ring and deprotect the amine under controlled conditions provides a powerful tool for the construction of novel and medicinally relevant molecules.

References

Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for tert-butyl cyclohex-3-en-1-ylcarbamate, a valuable intermediate in organic synthesis and drug discovery. This document details two primary methodologies: the Curtius rearrangement of cyclohex-3-ene carboxylic acid and the direct Boc protection of cyclohex-3-en-1-amine. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate practical application in a research and development setting.

Introduction

This compound serves as a key building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. The presence of the Boc-protecting group on the amine functionality allows for selective manipulation of other parts of the molecule, while the cyclohexene ring offers a scaffold for further functionalization. This guide explores two efficient and reliable synthetic routes to this compound.

Synthesis Pathways

Two principal synthetic routes have been established for the preparation of this compound. The choice of pathway may depend on the availability of starting materials, desired scale, and safety considerations.

-

Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid: This one-pot reaction transforms a carboxylic acid into a carbamate via an isocyanate intermediate. This method is advantageous as it starts from the readily available cyclohex-3-ene carboxylic acid.

-

Boc Protection of Cyclohex-3-en-1-amine: This approach involves the direct protection of the amino group of cyclohex-3-en-1-amine using di-tert-butyl dicarbonate (Boc₂O). This method is straightforward if the starting amine is accessible.

Pathway 1: Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid

The Curtius rearrangement provides a robust method for the synthesis of this compound from cyclohex-3-ene carboxylic acid in a single step. The reaction proceeds through the formation of an acyl azide, which then rearranges to an isocyanate that is subsequently trapped by tert-butanol. Two common reagents to facilitate this transformation are diphenylphosphoryl azide (DPPA) and a combination of di-tert-butyl dicarbonate and sodium azide.[1]

References

physical and chemical properties of tert-Butyl cyclohex-3-en-1-ylcarbamate

An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-(Boc-amino)cyclohexene, is a carbamate-protected amine derivative of cyclohexene. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a stable and valuable intermediate in organic synthesis. This functional group allows for the selective modification of other parts of the molecule, particularly the alkene, before the amine is deprotected for subsequent reactions. Its structural motif is found in various pharmacologically active compounds and natural products, making it a key building block for drug discovery and development. This document provides a comprehensive overview of its physical properties, chemical characteristics, synthesis, and handling protocols.

Physical and Chemical Properties

The fundamental are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate | |

| Synonyms | 4-(Boc-amino)cyclohexene, N-Boc-cyclohex-3-enamine | |

| CAS Number | 135262-85-0 | |

| Molecular Formula | C₁₁H₁₉NO₂ | |

| Molecular Weight | 197.27 g/mol | |

| Appearance | Off-white solid (typical) | |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 3 |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H-NMR | Signals corresponding to the vinyl protons of the cyclohexene ring (δ ≈ 5.5-5.8 ppm), the methine proton attached to the nitrogen (δ ≈ 3.5-4.0 ppm), the aliphatic protons of the cyclohexene ring (δ ≈ 1.5-2.5 ppm), and a characteristic singlet for the tert-butyl group protons (δ ≈ 1.4 ppm). |

| ¹³C-NMR | Signals for the carbonyl carbon of the carbamate (δ ≈ 155 ppm), the quaternary carbon of the tert-butyl group (δ ≈ 80 ppm), the vinyl carbons (δ ≈ 125-127 ppm), the methine carbon attached to nitrogen (δ ≈ 45-50 ppm), and the aliphatic carbons of the ring and tert-butyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C=O stretch of the carbamate (around 1680-1700 cm⁻¹), C-N stretch, and C=C stretch of the alkene. |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 197. A prominent fragment corresponding to the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]⁺) is expected. |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound is through the Curtius rearrangement of cyclohex-3-ene carboxylic acid. This one-pot synthesis provides good yields and is a practical approach for laboratory-scale preparation.

Protocol: Synthesis via Curtius Rearrangement

This protocol is adapted from the procedure described for the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates.

Materials:

-

Cyclohex-3-ene carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH)

-

Anhydrous Toluene

Procedure:

-

To a stirred solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80 °C. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the acyl azide formation is complete (typically 2-4 hours), add tert-butanol (2.0 eq) to the reaction mixture.

-

Continue heating at 80-90 °C overnight to facilitate the rearrangement and trapping of the isocyanate by tert-butanol.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemical Reactivity and Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the cyclohexene double bond.

Deprotection of the Boc Group

The Boc group is a cornerstone of amine protection strategy due to its stability in basic and nucleophilic conditions while being easily removable under acidic conditions. This allows for the selective unmasking of the amine functionality when required.

-

Method: Treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is the most common method. The reaction is typically rapid, occurring at room temperature. Other milder acidic conditions, such as aqueous phosphoric acid, can also be employed to enhance selectivity in the presence of other acid-sensitive groups.

-

Products: The deprotection yields cyclohex-3-en-1-amine and byproducts of isobutylene and carbon dioxide.

Reactions of the Alkene

The double bond in the cyclohexene ring is susceptible to a variety of electrophilic addition reactions. The Boc-protected amine group generally does not interfere with these transformations.

-

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, syn-3,4-epoxycyclohexyl-carbamic acid tert-butyl ester. This epoxide is a valuable intermediate for introducing further functionality.

-

Dihalogenation: Addition of halogens like bromine (Br₂) or iodine (I₂) across the double bond leads to the formation of dihalogenated cyclohexane derivatives.

-

Hydroboration-Oxidation: This two-step reaction sequence can be used to install a hydroxyl group at the anti-Markovnikov position, yielding a hydroxycyclohexylcarbamate derivative.

-

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) will reduce the double bond to afford tert-butyl cyclohexylcarbamate.

The following diagram illustrates the synthetic pathway to the target compound.

Caption: One-pot synthesis via Curtius rearrangement.

Role in Drug Development

While not typically a final active pharmaceutical ingredient (API), this compound and its derivatives are crucial intermediates. For instance, the epoxidized form, syn-3,4-epoxycyclohexyl-carbamic acid tert-butyl ester, is a key building block in the synthesis of the antibiotic Lefamulin. The ability to functionalize the cyclohexene ring and then deprotect the amine makes this compound a versatile scaffold for building complex molecular architectures required in medicinal chemistry.

The logical flow for its application as a synthetic intermediate is depicted below.

tert-Butyl cyclohex-3-en-1-ylcarbamate CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl cyclohex-3-en-1-ylcarbamate is a valuable bifunctional molecule utilized as a key building block in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure incorporates a versatile cyclohexene scaffold and a Boc-protected amine, rendering it a strategic intermediate for the synthesis of more complex molecules, including nitrogen-containing heterocyclic compounds and pharmacologically active agents. This guide provides a comprehensive overview of its identifiers, chemical properties, a detailed experimental protocol for its synthesis, and its applications in synthetic chemistry.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties for this compound is provided below.

| Identifier Type | Data |

| CAS Number | 135262-85-0[1] |

| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate[1] |

| Molecular Formula | C₁₁H₁₉NO₂[1] |

| Molecular Weight | 197.27 g/mol [1] |

| InChI | InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-5,9H,6-8H2,1-3H3,(H,12,13)[1] |

| InChIKey | IRBIWNJTHWLIMD-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)OC(=O)NC1CCC=CC1[1] |

| Synonyms | 4-(Boc-amino)cyclohexene, tert-Butyl N-cyclohex-3-en-1-ylcarbamate, N-Boc-cyclohex-3-enamine, 4-(tert-Butoxycarbonylamino)-1-cyclohexene[1] |

Synthesis via Curtius Rearrangement

The synthesis of this compound is efficiently achieved through a Curtius rearrangement of cyclohex-3-ene carboxylic acid. This reaction proceeds via an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped by tert-butanol.[2]

Experimental Protocol

Materials:

-

Cyclohex-3-ene carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

-

To this stirred solution, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

-

After the addition is complete, add tert-butanol (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the vinyl protons of the cyclohexene ring (δ ~5.5-5.7 ppm), a broad singlet for the N-H proton of the carbamate (δ ~4.5-5.0 ppm), a multiplet for the proton attached to the nitrogen-bearing carbon (δ ~3.4-3.6 ppm), signals for the allylic and aliphatic protons of the cyclohexene ring (δ ~1.5-2.5 ppm), and a characteristic singlet for the nine equivalent protons of the tert-butyl group (δ ~1.4 ppm).[3] |

| ¹³C NMR | A signal for the carbonyl carbon of the carbamate (δ ~155 ppm), signals for the vinyl carbons (δ ~125-127 ppm), a signal for the carbon of the tert-butyl group attached to the oxygen (δ ~79 ppm), signals for the carbons of the cyclohexene ring, and a signal for the methyl carbons of the tert-butyl group (δ ~28 ppm).[3] |

| FTIR (cm⁻¹) | A strong absorption band for the C=O stretching of the carbamate group (~1680-1700 cm⁻¹), a band for the N-H stretching (~3300-3400 cm⁻¹), C-H stretching bands for the alkene and alkane moieties (~2800-3100 cm⁻¹), and a C=C stretching band for the cyclohexene ring (~1650 cm⁻¹).[4][5] |

| Mass Spec. | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group or the entire Boc protecting group. |

Applications in Drug Development

The carbamate functional group is a prevalent structural motif in a wide array of approved therapeutic agents due to its chemical stability and ability to act as a peptide bond isostere.[4] The tert-butoxycarbonyl (Boc) protecting group is instrumental in multi-step organic syntheses, allowing for the selective reaction of other functional groups within a molecule.

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing compounds. The cyclohexene ring can undergo a variety of chemical transformations, such as epoxidation, dihydroxylation, and hydrogenation, to introduce further functionality. The Boc-protected amine can be deprotected under acidic conditions to liberate the free amine, which can then be subjected to a range of coupling reactions to build more complex molecular architectures. This strategic utility makes it a relevant starting material for the discovery and development of new pharmaceutical agents.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and a general application workflow for this compound.

References

biological activity of tert-Butyl cyclohex-3-en-1-ylcarbamate derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biological Activity of tert-Butyl cyclohex-3-en-1-ylcarbamate Derivatives.

The this compound scaffold, a simple yet versatile chemical entity, serves as a crucial building block in the synthesis of a diverse array of biologically active compounds. While the core molecule itself is not typically endowed with potent bioactivity, its derivatives have shown significant promise in various therapeutic areas, including pain management, antiviral therapy, and inflammation. The inherent conformational flexibility of the cyclohexene ring, combined with the protected amine functionality, makes it an attractive starting point for the development of novel small molecule therapeutics. This guide provides a comprehensive overview of the known biological activities of its derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological and synthetic pathways.

I. Analgesic Properties of Aminocyclohexene Derivatives

A significant area of investigation for compounds derived from the aminocyclohexene scaffold is in the field of analgesia. Researchers have successfully developed potent inhibitors of the human voltage-gated sodium channel Nav1.7, a key target in pain signaling pathways.

Quantitative Data: hNav1.7 Inhibition

Derivatives of the aminocyclohexene scaffold have been optimized to achieve high potency and selectivity for the hNav1.7 channel. The following table summarizes the activity of key compounds.[1]

| Compound | hNav1.7 IC50 (µM) | hNav1.5 IC50 (µM) | Selectivity (Nav1.5/Nav1.7) |

| (-)-6 | 0.035 | 11.3 | 323 |

| (-)-9 | 0.019 | >30 | >1579 |

| (-)-17 | 0.023 | >30 | >1304 |

In addition to direct channel inhibition, these compounds have demonstrated efficacy in preclinical models of pain. For instance, aminocyclohexene analogues have shown robust effects in the rat formalin-induced nociception and spinal nerve ligation (SNL) models.[1]

Experimental Protocols

Synthesis of Aminocyclohexene Analogues:

The synthesis of these potent analgesics often starts from a protected aminocyclohexene precursor. A representative synthetic scheme is outlined below.

Figure 1. A generalized workflow for the synthesis of aminocyclohexene derivatives.

hNav1.7 Inhibition Assay (Patch-Clamp Electrophysiology):

The inhibitory activity of the synthesized compounds on the hNav1.7 channel is typically assessed using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing the human Nav1.7 channel.

-

Cell Culture: HEK293 cells expressing hNav1.7 are cultured under standard conditions.

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed at room temperature.

-

Solutions: The external solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsF, 1 EGTA, and 10 HEPES, adjusted to pH 7.3.

-

Protocol: Cells are held at a potential of -120 mV. To assess tonic block, a 50 ms depolarizing pulse to 0 mV is applied at 0.2 Hz. For use-dependent block, a train of 30 pulses to 0 mV is applied at 10 Hz.

-

Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a Hill equation.

II. Antiviral Activity: Neuraminidase Inhibitors

The cyclohexene ring is a core structural feature of the widely known antiviral drug oseltamivir (Tamiflu), an inhibitor of the influenza neuraminidase enzyme. Research in this area has explored modifications of the oseltamivir scaffold, including the synthesis of NH2-sulfonyl analogues, to improve activity and pharmacokinetic properties.[2][3][4]

Quantitative Data: Neuraminidase Inhibition

The inhibitory potency of oseltamivir analogues against the neuraminidase from the H5N1 influenza subtype is presented below.[3]

| Compound | Neuraminidase IC50 (µM) |

| 4a | 3.50 |

| 4c | > 100 |

Molecular docking studies suggest that these analogues retain most of the key interactions with the enzyme's active site that are observed with the parent drug.[3]

Signaling Pathways and Experimental Workflows

Figure 2. The role of neuraminidase inhibitors in the influenza virus lifecycle.

Neuraminidase Inhibition Assay:

The enzymatic activity of influenza neuraminidase and its inhibition by test compounds are measured using a fluorometric assay.

-

Enzyme Source: Recombinant neuraminidase from the H5N1 influenza A virus.

-

Substrate: The fluorogenic substrate 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Procedure: The enzyme is pre-incubated with various concentrations of the inhibitor in assay buffer (e.g., 33 mM MES, 4 mM CaCl₂, pH 6.5) for a specified time at 37°C.

-

Reaction Initiation: The MUNANA substrate is added to start the reaction, and the mixture is incubated for a further period at 37°C.

-

Measurement: The reaction is stopped by adding a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.2). The fluorescence of the released 4-methylumbelliferone is measured with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

Data Analysis: IC50 values are determined from the dose-response curves.

III. Modulation of Chemokine Receptors

Derivatives of the cyclohexene scaffold have also been identified as antagonists of the C-C chemokine receptor 2 (CCR2), a G-protein coupled receptor (GPCR) involved in inflammatory responses. This makes them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Quantitative Data: CCR2 Antagonism

A series of small, rigid cyclohexenyl compounds have been shown to exhibit submicromolar binding affinity for CCR2. The progression from an initial lead to a more potent antagonist is summarized below.[5]

| Compound | CCR2 IC50 (nM) |

| 5 | 700 |

| (-)-38 | 9.0 |

Signaling Pathways

Figure 3. Mechanism of action for CCR2 antagonists.

CCR2 Binding Assay:

The affinity of the compounds for the CCR2 receptor is typically determined using a competitive radioligand binding assay.

-

Cell Membranes: Membranes are prepared from cells stably expressing the human CCR2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-MCP-1 (Monocyte Chemoattractant Protein-1) is used as the radiolabeled ligand.

-

Assay Buffer: The binding assay is performed in a buffer containing, for example, 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA, at pH 7.4.

-

Procedure: Cell membranes are incubated with the radioligand and various concentrations of the unlabeled test compounds.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, are calculated.

Conclusion

The this compound framework is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated significant biological activities across a range of important therapeutic targets. The examples presented herein, from potent and selective Nav1.7 inhibitors for pain to novel neuraminidase inhibitors for influenza and CCR2 antagonists for inflammatory diseases, highlight the remarkable versatility of this chemical starting point. The synthetic accessibility and the ability to readily introduce diverse functionalities make it a continuing focus for the discovery and development of new therapeutic agents. Future research will undoubtedly uncover further applications for derivatives of this valuable scaffold.

References

- 1. Discovery of aminocyclohexene analogues as selective and orally bioavailable hNav1.7 inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of NH2-Sulfonyl Oseltamivir Analogues as Influenza Neuraminidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl cyclohex-3-en-1-ylcarbamate, a valuable intermediate in organic synthesis and medicinal chemistry. The document details two primary synthetic strategies: the Curtius rearrangement of cyclohex-3-ene carboxylic acid and the direct Boc protection of cyclohex-3-en-1-amine. This guide includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound serves as a key building block in the synthesis of various complex molecules, including pharmaceuticals and biologically active compounds. The presence of the versatile cyclohexene moiety and the readily cleavable tert-butoxycarbonyl (Boc) protecting group makes it an attractive intermediate for introducing a protected amine onto a six-membered ring system. The selection of a synthetic route to this compound depends on factors such as the availability of starting materials, desired scale, and reaction conditions. This guide explores two robust and commonly employed methods for its preparation.

Synthetic Pathways

Two principal synthetic pathways for the preparation of this compound are presented below:

-

Route A: Curtius Rearrangement of cyclohex-3-ene carboxylic acid.

-

Route B: Boc Protection of cyclohex-3-en-1-amine.

Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid

The Curtius rearrangement provides an effective method for the conversion of a carboxylic acid to a carbamate through an isocyanate intermediate.[1][2][3] This one-carbon degradation process is known for its high yields and tolerance of a wide range of functional groups.[1] In this synthesis, cyclohex-3-ene carboxylic acid is converted to an acyl azide, which then rearranges to the corresponding isocyanate. The isocyanate is subsequently trapped in situ with tert-butanol to yield the desired carbamate.[1]

A common and safe method for generating the acyl azide in a one-pot procedure is through the use of diphenylphosphoryl azide (DPPA).[1][4] This approach avoids the isolation of potentially explosive acyl azides.[1]

Boc Protection of Cyclohex-3-en-1-amine

An alternative and more direct approach involves the protection of the amino group of cyclohex-3-en-1-amine using di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[5][6] This method is one of the most common and efficient ways to introduce the Boc protecting group onto an amine.[5][7] The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct and drive the reaction to completion.[6]

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected amine and the release of tert-butanol and carbon dioxide.[5]

Data Presentation

The following tables summarize the quantitative data for the two synthetic routes, providing a basis for comparison.

Table 1: Synthesis via Curtius Rearrangement

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Cyclohex-3-ene carboxylic acid | DPPA, Et₃N, t-BuOH | Toluene | 2-4 | 80-100 | 75-85 | >95 | [1] |

Table 2: Synthesis via Boc Protection

| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Cyclohex-3-en-1-amine | (Boc)₂O, Et₃N | Dichloromethane | 2-6 | 0 - rt | 90-98 | >97 | [6] |

| Cyclohex-3-en-1-amine | (Boc)₂O, NaOH (aq) | THF/Water | 1-4 | rt | 88-95 | >97 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Curtius Rearrangement of Cyclohex-3-ene Carboxylic Acid

Materials:

-

Cyclohex-3-ene carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a stirred solution of cyclohex-3-ene carboxylic acid (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous toluene (5 mL per mmol of carboxylic acid) under an inert atmosphere (e.g., nitrogen or argon), add tert-butanol (1.5 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (1.1 equiv) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid or colorless oil.

Protocol for Boc Protection of Cyclohex-3-en-1-amine

Materials:

-

Cyclohex-3-en-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate for extraction

Procedure (using Et₃N in DCM):

-

Dissolve cyclohex-3-en-1-amine (1.0 equiv) in dichloromethane (10 mL per mmol of amine) in a round-bottom flask.

-

Add triethylamine (1.2 equiv) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dichloromethane dropwise to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1 M HCl (1x), saturated aqueous sodium bicarbonate solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting this compound is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.

Logical Workflow for Synthesis Route Selection

The choice between the Curtius rearrangement and Boc protection routes depends on several factors, primarily the availability of the starting materials.

Conclusion

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius Rearrangement [organic-chemistry.org]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 5. benchchem.com [benchchem.com]

- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to tert-Butyl cyclohex-3-en-1-ylcarbamate: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl cyclohex-3-en-1-ylcarbamate, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. This document details its discovery and historical context, provides a thorough examination of its chemical and physical properties, and presents a detailed experimental protocol for its synthesis via the Curtius rearrangement. Furthermore, it elucidates the pivotal role of this compound as a key building block in the synthesis of prominent pharmaceutical agents, including the potent analgesic epibatidine and the antibiotic lefamulin. Quantitative data is summarized in structured tables, and key experimental and synthetic workflows are visualized using logical diagrams to facilitate understanding.

Introduction

This compound, also known by its CAS Number 135262-85-0, is a carbamate derivative featuring a cyclohexene ring. The presence of the reactive cyclohexene moiety and the versatile Boc-protected amine group makes it a valuable synthon for the introduction of the cyclohexenylamine scaffold in the synthesis of complex organic molecules. Its importance in the pharmaceutical industry is underscored by its application as a crucial intermediate in the manufacturing of several drugs. While the exact date and discoverer of this specific compound are not prominently documented in readily available historical records, its synthesis and use are rooted in the development of amine protection strategies and rearrangement reactions in organic chemistry, particularly the Curtius rearrangement, which has been a staple in organic synthesis since its discovery by Theodor Curtius in 1885.

Physicochemical Properties

The chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol [1] |

| IUPAC Name | tert-butyl N-(cyclohex-3-en-1-yl)carbamate[1] |

| CAS Number | 135262-85-0[1] |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis via Curtius Rearrangement

The most common and efficient method for the synthesis of this compound is the Curtius rearrangement of cyclohex-3-ene carboxylic acid. This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate that is subsequently trapped by tert-butanol.

Experimental Protocol

This protocol is based on established procedures for the Curtius rearrangement to form Boc-protected amines.

Materials:

-

Cyclohex-3-ene carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of cyclohex-3-ene carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and tert-butanol (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the cooled solution under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Quantitative Data

| Parameter | Expected Value/Range |

| Reaction Yield | 70-85% |

| Purity (by NMR/LC-MS) | >95% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.70-5.60 (m, 2H), 4.55 (br s, 1H), 3.65 (m, 1H), 2.20-1.95 (m, 4H), 1.80-1.60 (m, 2H), 1.44 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.5, 127.0, 125.5, 79.2, 47.5, 31.5, 28.4, 25.0 |

| Mass Spectrum (ESI-MS) | m/z 198.1488 [M+H]⁺, 220.1308 [M+Na]⁺ |

Applications in Drug Development

This compound serves as a critical building block in the synthesis of several important pharmaceutical compounds. Its bifunctional nature allows for sequential modifications of the double bond and the protected amine.

Synthesis of Epibatidine

Epibatidine is a potent analgesic that is 200-500 times more potent than morphine.[2] The synthesis of epibatidine and its analogs often utilizes this compound as a precursor to construct the 7-azabicyclo[2.2.1]heptane core.

The general synthetic strategy involves the initial functionalization of the cyclohexene ring of this compound, followed by intramolecular cyclization and subsequent modifications to yield the final epibatidine structure.

Synthesis of Lefamulin

Lefamulin is a pleuromutilin antibiotic used to treat community-acquired bacterial pneumonia. The synthesis of lefamulin involves the coupling of a pleuromutilin core with a side chain derived from this compound.[3]

The synthesis involves the preparation of a functionalized cyclohexenylamine derivative from this compound, which is then coupled to the pleuromutilin core.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug development. Its straightforward synthesis via the Curtius rearrangement and the presence of two distinct functional groups for further elaboration make it an attractive building block for the construction of complex molecular architectures. The successful application of this compound in the total synthesis of potent drugs like epibatidine and lefamulin highlights its significance and continued importance in medicinal chemistry. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

In-depth Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl cyclohex-3-en-1-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This document summarizes the general principles and expected spectroscopic features of this molecule based on known data for structurally similar compounds. It also outlines a plausible synthetic approach.

Molecular Structure and Properties

-

IUPAC Name: tert-butyl N-(cyclohex-3-en-1-yl)carbamate

-

Molecular Formula: C₁₁H₁₉NO₂

-

Molecular Weight: 197.27 g/mol

-

Structure:

C(CH₃)₃ CH-CH₂-CH=CH-CH₂-CH₂ |_________|

Predicted Spectroscopic Data

While specific experimental data is not available, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.

¹H NMR:

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Alkene Protons | 5.5 - 5.7 | m | 2H | -CH=CH- |

| Carbamate NH | 4.5 - 5.5 | br s | 1H | -NH- |

| CH-N | 3.5 - 4.0 | m | 1H | -CH-NH- |

| Allylic Protons | 1.8 - 2.2 | m | 4H | -CH₂-CH= |

| Cyclohexane CH₂ | 1.5 - 1.8 | m | 2H | -CH-CH₂-CH₂- |

| tert-Butyl Protons | ~1.4 | s | 9H | -C(CH₃)₃ |

¹³C NMR:

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 155 - 156 | C=O |

| Alkene Carbons | 125 - 130 | -CH=CH- |

| tert-Butyl Carbonyl | 78 - 80 | -O-C(CH₃)₃ |

| CH-N Carbon | 45 - 55 | -CH-NH- |

| Allylic Carbons | 25 - 35 | -CH₂-CH= |

| Cyclohexane CH₂ | 20 - 30 | -CH-CH₂-CH₂- |

| tert-Butyl Methyls | ~28 | -C(CH₃)₃ |

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Carbamate) | Stretch | 3300 - 3400 |

| C-H (sp²) | Stretch | 3020 - 3080 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C=O (Carbamate) | Stretch | 1680 - 1720 |

| C=C (Alkene) | Stretch | 1640 - 1680 |

| N-H | Bend | 1510 - 1550 |

| C-O | Stretch | 1230 - 1250 and 1160 - 1180 |

-

Molecular Ion (M⁺): m/z = 197

-

Common Fragments:

-

m/z = 141 ([M - C₄H₈]⁺, loss of isobutylene)

-

m/z = 100 ([M - C₄H₉O₂]⁺, loss of the Boc group)

-

m/z = 57 ([C₄H₉]⁺, tert-butyl cation)

-

Experimental Protocols

A detailed, validated experimental protocol for the synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate is not available. However, a standard procedure for the N-Boc protection of a primary amine would be the most probable route.

General Synthetic Approach: N-Boc Protection of Cyclohex-3-en-1-amine

This procedure is a general representation and would require optimization for this specific substrate.

Materials:

-

Cyclohex-3-en-1-amine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane)

-

A base (e.g., triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃))

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve cyclohex-3-en-1-amine (1.0 eq) in the chosen solvent.

-

Add the base (1.1 - 1.5 eq).

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Conclusion

While a dedicated in-depth technical guide with complete, experimentally verified spectroscopic data for this compound cannot be provided at this time due to the lack of available public data, this document offers a comprehensive overview of the expected analytical characteristics and a plausible synthetic route. Researchers working with this compound should consider the data presented here as a guide for characterization and should perform their own detailed spectroscopic analysis to confirm the identity and purity of their synthesized material.

Potential Research Areas for tert-Butyl cyclohex-3-en-1-ylcarbamate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl cyclohex-3-en-1-ylcarbamate, a bifunctional molecule incorporating a protected amine and a reactive alkene within a cyclohexene scaffold, represents a versatile building block for modern organic synthesis and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective manipulation of the amine functionality, while the cyclohexene ring offers a platform for diverse chemical transformations. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of this compound, providing detailed experimental protocols, quantitative data, and graphical representations of synthetic and signaling pathways to stimulate further research and development in this area. The primary focus will be on its role as a key intermediate in the synthesis of anticoagulant drugs, with further exploration into its potential in anticancer and antimicrobial research.

Introduction

Tert-butyl carbamates are widely utilized in organic synthesis, particularly in the construction of complex molecules and peptidomimetics. The tert-butyloxycarbonyl (Boc) group serves as an effective protecting group for amines, offering stability under a range of reaction conditions and facile removal under acidic conditions. The title compound, this compound (also known as 4-(Boc-amino)cyclohexene), combines this feature with a reactive cyclohexene ring, making it a valuable chiral synthon for the introduction of a functionalized six-membered ring into target molecules.

The strategic importance of this scaffold is underscored by its application in the synthesis of Factor Xa inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic diseases.[1][2] The cyclohexane ring system is a common motif in many biologically active compounds, imparting favorable pharmacokinetic properties. This guide aims to provide a comprehensive overview of the synthetic utility and biological potential of this compound, thereby identifying promising avenues for future research.

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Curtius rearrangement of cyclohex-3-ene carboxylic acid. This reaction proceeds via an acyl azide intermediate, which rearranges to an isocyanate that is subsequently trapped by tert-butanol.

Experimental Protocol: Synthesis via Curtius Rearrangement

This protocol is adapted from a general procedure for the synthesis of carbamates from carboxylic acids using diphenylphosphoryl azide (DPPA).[3]

Materials:

-

Cyclohex-3-ene-1-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (TEA)

-

tert-Butanol (t-BuOH)

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

To a solution of cyclohex-3-ene-1-carboxylic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene, add tert-butanol (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add diphenylphosphoryl azide (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.

-

Stir the reaction at this temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure this compound.

Expected Yield: 70-85%

Synthesis Workflow

Caption: Synthesis of this compound.

Chemical Derivatization: Exploring the Reactivity of the Cyclohexene Scaffold

The cyclohexene ring of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Key reactions include epoxidation, dihydroxylation, and other additions across the double bond.

Epoxidation

Epoxidation of the double bond provides access to chiral epoxy-amines, which are valuable intermediates for the synthesis of various biologically active molecules.

3.1.1. Experimental Protocol: Epoxidation with m-CPBA

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and purify by column chromatography to yield the epoxide.

Dihydroxylation

Syn- and anti-dihydroxylation of the cyclohexene ring can lead to the formation of stereochemically defined diols, which can serve as precursors for further functionalization.

3.2.1. Experimental Protocol: Syn-Dihydroxylation using OsO₄/NMO

Materials:

-

This compound

-

Osmium tetroxide (OsO₄, catalytic amount)

-

N-Methylmorpholine N-oxide (NMO)

-

Acetone/Water solvent mixture

-

Sodium sulfite

-

Ethyl acetate

Procedure:

-

Dissolve this compound (1.0 eq) in an acetone/water mixture.

-

Add NMO (1.5 eq) to the solution.

-

Add a catalytic amount of OsO₄ (e.g., 2.5 mol%).

-

Stir the mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain the diol.

Summary of Derivatization Reactions

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Epoxidation | m-CPBA, DCM, 0 °C to rt | Epoxide | 80-95 |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO, Acetone/H₂O, rt | cis-Diol | 75-90 |

| Anti-Dihydroxylation | 1. CH₃COOH, H₂O₂; 2. NaOH | trans-Diol | 70-85 |

| Bromination | Br₂, CCl₄, 0 °C | Dibromide | 85-95 |

Derivatization Workflow

Caption: Derivatization of this compound.

Potential Research Areas and Therapeutic Applications

The structural features of this compound and its derivatives make them attractive candidates for investigation in several therapeutic areas.

Anticoagulant Drug Discovery: Factor Xa Inhibition

The most prominent application of this scaffold is in the synthesis of Factor Xa inhibitors.[1][2] Factor Xa is a serine protease that plays a crucial role in the blood coagulation cascade. Its inhibition is a key strategy for the prevention and treatment of thrombosis. The drug Edoxaban is a prime example where a derivative of tert-butyl cyclohexylcarbamate serves as a core structural element.

4.1.1. Proposed Research

-

Synthesis of Novel Analogues: Synthesize a library of derivatives by modifying the cyclohexene ring (e.g., epoxidation, dihydroxylation followed by further functionalization) and evaluate their Factor Xa inhibitory activity.

-

Structure-Activity Relationship (SAR) Studies: Investigate how stereochemistry and the nature of substituents on the cyclohexane ring affect binding to the S1 and S4 pockets of the Factor Xa active site.

-

In Vitro and In Vivo Evaluation: Promising candidates should be evaluated in in vitro coagulation assays (e.g., prothrombin time, activated partial thromboplastin time) and in vivo models of thrombosis.

4.1.2. Coagulation Cascade Signaling Pathway

Caption: Inhibition of Factor Xa in the Coagulation Cascade.

Anticancer Drug Discovery

Cyclohexenone and carbamate moieties are present in various compounds with reported anticancer activity.[4][5] The mechanism of action can vary, including induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways involved in cancer progression.

4.2.1. Proposed Research

-

Derivatization and Screening: Prepare a series of derivatives and screen them against a panel of cancer cell lines (e.g., breast, colon, lung).

-

Mechanism of Action Studies: For active compounds, investigate the underlying mechanism, such as induction of apoptosis (caspase activation), cell cycle arrest, or inhibition of specific kinases.

-

In Vivo Efficacy: Evaluate the most potent compounds in animal models of cancer.

Antimicrobial Drug Discovery

Cyclohexane and diamine derivatives have been reported to possess antibacterial and antifungal properties.[6][7] The lipophilicity and structural features of the cyclohexane ring can facilitate membrane disruption or interaction with intracellular targets in microorganisms.

4.3.1. Proposed Research

-

Synthesis of Amino-derivatives: Synthesize derivatives with modified amine functionalities (e.g., after Boc-deprotection) and screen them against a panel of pathogenic bacteria and fungi.

-

SAR Studies: Explore the relationship between the substitution pattern on the cyclohexane ring and antimicrobial potency.

-

Toxicity and Selectivity: Assess the cytotoxicity of active compounds against mammalian cells to determine their therapeutic index.

Summary of Potential Biological Activities and Lead Compounds

| Therapeutic Area | Target | Example Lead Structure/Derivative | In Vitro Assay | In Vivo Model |

| Anticoagulation | Factor Xa | Edoxaban precursor | Factor Xa inhibition assay, PT, aPTT | Rat model of venous thrombosis |

| Anticancer | Various (e.g., kinases, tubulin) | Cyclohexenone derivatives | MTT assay, apoptosis assays | Xenograft mouse models |

| Antimicrobial | Bacterial/fungal cell wall/membrane | Diaminocyclohexane derivatives | Minimum Inhibitory Concentration (MIC) | Murine infection models |

Conclusion

This compound is a versatile and valuable building block with significant potential for the discovery and development of new therapeutic agents. Its established role in the synthesis of Factor Xa inhibitors highlights its importance in the field of anticoagulation. Furthermore, the reactivity of the cyclohexene ring opens up possibilities for the creation of diverse molecular libraries for screening in other therapeutic areas, including oncology and infectious diseases. The experimental protocols and potential research avenues outlined in this guide are intended to serve as a foundation for further investigation into the rich chemistry and biology of this promising scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. TCI Practical Example: Synthesis of a Carbamate Using DPPA | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antitumor activity of novel silibinin and 2,3-dehydrosilybin derivatives with carbamate groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

Methodological & Application

Synthesis of tert-Butyl cyclohex-3-en-1-ylcarbamate: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of tert-butyl cyclohex-3-en-1-ylcarbamate, a valuable building block in organic synthesis, particularly for the introduction of a protected amine functionality on a cyclohexene scaffold. The protocol is based on a one-pot Curtius rearrangement of cyclohex-3-ene carboxylic acid.

Introduction

tert-Butyl carbamates (Boc-protected amines) are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The Boc protecting group offers stability under a wide range of reaction conditions and can be readily removed under mild acidic conditions. This application note details a robust and efficient one-pot method for the preparation of this compound from the commercially available cyclohex-3-ene carboxylic acid. The synthesis proceeds via a Curtius rearrangement, where an acyl azide intermediate, generated in situ, rearranges to an isocyanate, which is subsequently trapped by tert-butanol.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials:

| Reagent/Solvent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Supplier |

| Cyclohex-3-ene carboxylic acid | C₇H₁₀O₂ | 126.15 | 1.26 g | 10.0 | Sigma-Aldrich |

| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.21 | 3.03 g (2.5 mL) | 11.0 | Alfa Aesar |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.52 g (2.1 mL) | 15.0 | Fisher Scientific |

| tert-Butanol (t-BuOH) | C₄H₁₀O | 74.12 | 20 mL | - | J.T. Baker |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | EMD Millipore |

| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | 30 mL | - | - |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 30 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - | VWR |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Macron |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | BDH |

Equipment:

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add cyclohex-3-ene carboxylic acid (1.26 g, 10.0 mmol) and anhydrous toluene (50 mL).

-

Addition of Reagents: To the stirred solution, add triethylamine (2.1 mL, 15.0 mmol) followed by tert-butanol (20 mL).

-

Formation of Acyl Azide and Rearrangement: Carefully add diphenylphosphoryl azide (DPPA) (2.5 mL, 11.0 mmol) dropwise to the reaction mixture at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to 80-85 °C and stir under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford the pure this compound.

Characterization Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |

| This compound | C₁₁H₁₉NO₂ | 197.27 | White to off-white solid | 75-85 | 5.65 (m, 2H), 4.55 (br s, 1H), 3.75 (m, 1H), 2.30-2.10 (m, 4H), 1.90-1.75 (m, 2H), 1.45 (s, 9H) | 155.2, 126.8, 125.1, 79.2, 47.5, 31.2, 29.8, 28.4, 25.3 |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive upon heating. Handle with extreme care.

-

Toluene and diethyl ether are flammable solvents. Avoid open flames and sparks.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

This detailed protocol provides a reliable method for the synthesis of this compound, a key intermediate for further synthetic transformations in drug discovery and development.

use of tert-Butyl cyclohex-3-en-1-ylcarbamate as a protecting group in organic synthesis

Introduction

Tert-butyl cyclohex-3-en-1-ylcarbamate, also known as N-Boc-4-aminocyclohexene, is a valuable bifunctional molecule in organic synthesis. It incorporates a cyclohexene ring, which can undergo various transformations, and a primary amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This combination makes it a useful building block in the synthesis of complex molecules, particularly in the development of pharmaceuticals and other biologically active compounds.[1][2]

The Boc protecting group is widely used due to its stability in a broad range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[3][4] Its straightforward removal under acidic conditions provides an orthogonal protection strategy in multi-step syntheses.[5][6] This document provides detailed application notes, experimental protocols for the synthesis and deprotection of this compound, and its utility as a synthetic intermediate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₉NO₂ |

| Molecular Weight | 197.27 g/mol |

| IUPAC Name | tert-butyl N-cyclohex-3-en-1-ylcarbamate |

| CAS Number | 135262-85-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in most organic solvents |

(Data sourced from PubChem CID 11063381)[2]

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block for introducing a functionalized cyclohexyl moiety. The key features that enable its utility are:

-

Protected Amine: The Boc-protected amine allows for selective reactions at other positions of the molecule without interference from the nucleophilic amine. The amine can be deprotected at a later stage to allow for further functionalization, such as amide bond formation or alkylation.[7][8]

-

Alkene Functionality: The cyclohexene double bond can participate in a variety of chemical transformations, including:

-

Epoxidation

-

Diels-Alder reactions

-

Hydrogenation to form the corresponding saturated cyclohexane derivative

-

Oxidative cleavage

-

-

Stereochemistry: The cyclohexene ring provides a scaffold for the synthesis of stereochemically defined molecules.

These features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Curtius Rearrangement

This protocol is adapted from the general procedure for the synthesis of N-substituted carbamates from carboxylic acids.[9]

Reaction Scheme:

Materials:

-

Cyclohex-3-ene-1-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

Anhydrous Toluene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add cyclohex-3-ene-1-carboxylic acid (1.0 eq) and anhydrous toluene.

-

Addition of Reagents: Add triethylamine (1.1 eq) to the solution and stir. Subsequently, add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

-

Isocyanate Formation: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC until the starting carboxylic acid is consumed. This step forms the isocyanate intermediate via a Curtius rearrangement.

-

Carbamate Formation: After the formation of the isocyanate is complete, cool the reaction mixture to room temperature. Add tert-butanol (1.5 eq) and continue stirring at room temperature or with gentle heating until the isocyanate is fully converted to the Boc-protected amine.[9]

-

Work-up: Upon completion, cool the reaction to room temperature. Wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Quantitative Data for Synthesis (Representative):

| Substrate | Reagents | Solvent | Temperature | Time | Yield (%) |

| Cyclohex-3-ene-1-carboxylic acid | DPPA, Et₃N, t-BuOH | Toluene | Reflux | 12-24 h | 70-85 |

Note: Yields are typical for Curtius rearrangements followed by trapping with an alcohol and may vary depending on the specific reaction conditions and scale.[9]

Protocol 2: Deprotection of this compound

The removal of the Boc group is typically achieved under acidic conditions.[4]

Reaction Scheme:

Method A: Using Trifluoroacetic Acid (TFA)

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Acid Addition: Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC until the starting material is consumed (typically 1-4 hours).[3]

-

Work-up: Upon completion, remove the solvent and excess TFA by rotary evaporation. The crude product is often obtained as the TFA salt.

-